molecular formula C18H14ClN5O2S2 B2508875 N-(4-chlorobenzyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide CAS No. 1207013-17-9

N-(4-chlorobenzyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide

Cat. No. B2508875
CAS RN: 1207013-17-9
M. Wt: 431.91
InChI Key: SXCLMWKDRAGXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14ClN5O2S2 and its molecular weight is 431.91. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Mechanism

  • N-(4-chlorobenzyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is involved in complex chemical reactions. For instance, Ledenyova et al. (2018) studied the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides through ANRORC rearrangement (Ledenyova et al., 2018).

Synthesis and Biological Activity

  • The compound and its derivatives have been synthesized and evaluated for biological activities. For example, Berest et al. (2011) synthesized novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, revealing their in vitro anticancer and antibacterial activity (Berest et al., 2011).

Heterocyclic Compound Synthesis

  • Mabkhot et al. (2010) focused on synthesizing new aminopyrazole, pyrazolo[3,4-d]-1,2,3-triazine, thiophene, and other derivatives containing the thiazole template, starting from a similar chemical structure (Mabkhot et al., 2010).

Anticancer and Antimicrobial Activities

  • Several studies have investigated the anticancer and antimicrobial properties of these compounds. For instance, Riyadh et al. (2013) synthesized triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety and evaluated their biological activities, finding some with notable anticancer and antimicrobial properties (Riyadh et al., 2013).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(4-oxo-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2S2/c19-12-5-3-11(4-6-12)9-20-16(25)10-28-18-22-21-17(26)14-8-13(23-24(14)18)15-2-1-7-27-15/h1-8H,9-10H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCLMWKDRAGXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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